molecular formula C15H13N3O5 B2971417 N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide CAS No. 865286-91-5

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide

Cat. No.: B2971417
CAS No.: 865286-91-5
M. Wt: 315.285
InChI Key: VLRXKFKUNCXGLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core, a heterocyclic scaffold recognized for its significant potential in anticancer research . The molecular structure integrates a 3,5-dimethoxyphenyl ring at the 5-position of the oxadiazole and a furan-2-carboxamide group at the 2-position. The 1,3,4-oxadiazole class of compounds has been extensively studied and shown to exhibit antiproliferative effects through diverse mechanisms, including the inhibition of critical enzymes and growth factors involved in cancer cell survival . While specific clinical data for this exact compound is not available in the public domain, structurally similar molecules have demonstrated potent activity by targeting key pathways such as growth factor receptors . This compound is intended for scientific research applications only, specifically for in vitro studies to investigate its potential mechanisms of action and efficacy. It is strictly for laboratory use and is not intended for diagnostic or therapeutic purposes in humans or animals. Researchers should handle this material with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O5/c1-20-10-6-9(7-11(8-10)21-2)14-17-18-15(23-14)16-13(19)12-4-3-5-22-12/h3-8H,1-2H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLRXKFKUNCXGLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a nucleophilic substitution reaction, where a suitable dimethoxyphenyl halide reacts with the oxadiazole intermediate.

    Formation of the Furan Ring: The furan ring can be formed through a cyclization reaction involving a suitable precursor, such as a 2-furancarboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including pain relief and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been reported to act as a selective blocker of NaV1.8 sodium channels, which are involved in the transmission of pain signals . By blocking these channels, the compound can reduce neuronal activity and alleviate pain.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituted 1,3,4-Oxadiazole Derivatives

a) N-(5-Phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide (a5)
  • Structure : Differs by substituting the oxadiazole’s 5-position with a simple phenyl group instead of 3,5-dimethoxyphenyl.
  • Properties : The lack of methoxy groups reduces electron-donating effects, likely decreasing polarity and altering binding interactions. In insecticidal studies, phenyl-substituted analogs like a5 exhibited moderate activity, suggesting that electron-rich substituents (e.g., methoxy) may enhance target affinity .
b) N-[5-(Cyanomethyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide (a4)
  • Structure: Contains a cyanomethyl group at the oxadiazole’s 5-position.
  • However, steric hindrance from the small cyanomethyl group may limit interactions with bulky enzyme pockets compared to aromatic substituents .
c) 5-(4-Chlorophenyl)-N-(3,5-dimethoxyphenyl)furan-2-carboxamide (CAS 574013-66-4)
  • Structure : Shares the 3,5-dimethoxyphenyl group but attaches it to a furan-2-carboxamide via a 4-chlorophenyl-substituted oxadiazole.
  • Properties : The 4-chlorophenyl group adds lipophilicity and may improve membrane permeability. Chlorine’s electronegativity could enhance toxicity, as seen in pesticidal compounds, whereas methoxy groups may fine-tune selectivity .

Oxadiazole Isosteres and Heterocyclic Variants

a) 2-(4-(5-(3,4-Diethoxyphenyl)-1,2,4-oxadiazol-3-yl)-2,3-dihydro-1H-inden-1-ylamino)ethanol (CAS 440087-51-4)
  • Structure: Features a 1,2,4-oxadiazole core with 3,4-diethoxyphenyl and indenylaminoethanol substituents.
  • Properties: The 1,2,4-oxadiazole isomerism alters ring stability and hydrogen-bonding capacity.

Biological Activity

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide is a compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a furan ring fused with a 1,3,4-oxadiazole moiety and is characterized by the presence of a 3,5-dimethoxyphenyl group. The structural formula can be represented as follows:

C16H15N3O4\text{C}_{16}\text{H}_{15}\text{N}_3\text{O}_4

This structure contributes to its unique interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that the compound may inhibit certain enzymes involved in cell proliferation and survival, thereby exhibiting anticancer properties . The interaction is believed to occur through hydrophobic contacts and hydrogen bonding with target proteins .

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of oxadiazole derivatives. For instance:

  • Cell Line Studies : In vitro studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. The IC50 values indicate potent activity comparable to established chemotherapeutics like doxorubicin .
  • Mechanistic Insights : Molecular dynamics simulations reveal that the compound interacts with proteins associated with cancer pathways, leading to apoptosis in cancer cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity . Research indicates that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that modifications in the phenyl ring enhance its antibacterial efficacy .

Comparative Analysis

To better understand the biological activity of this compound, it is beneficial to compare it with other oxadiazole derivatives:

Compound NameStructureAnticancer ActivityAntimicrobial Activity
This compoundStructureHigh (IC50 < 10 µM)Moderate
N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamideStructureModerateHigh
3,4-DimethoxyphenethylamineStructureLowLow

Case Studies and Research Findings

  • Anticancer Efficacy : A study published in a peer-reviewed journal highlighted the efficacy of the compound against A431 and Jurkat cell lines. The results indicated that it significantly inhibited cell growth compared to control groups .
  • Antimicrobial Screening : Another investigation assessed the antimicrobial properties using the agar diffusion method. The findings revealed effective inhibition zones against tested bacterial strains, suggesting potential for development as an antibacterial agent .

Q & A

Q. What are the established synthetic routes and characterization methods for N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide?

The synthesis typically involves coupling a furan-2-carboxamide moiety with a 1,3,4-oxadiazole ring substituted at the 5-position with 3,5-dimethoxyphenyl. Key steps include cyclization of thiosemicarbazides to form the oxadiazole core, followed by amidation. Characterization employs 1H/13C NMR to confirm regiochemistry, IR spectroscopy to validate carbonyl and oxadiazole ring vibrations, and mass spectrometry for molecular weight verification .

Q. How is the purity and stability of this compound assessed in preclinical studies?

Purity is determined via HPLC (≥98%) and melting point analysis. Stability studies under varying pH, temperature, and light conditions use UV-Vis spectroscopy and LC-MS to monitor degradation products. Accelerated stability testing (40°C/75% RH) over 6 months is standard .

Advanced Research Questions

Q. What experimental models validate the selective inhibition of Navsodium channels by this compound?

In vivo neuropathic pain models (e.g., spinal nerve ligation in rats) are used to assess Nav1.8 blockade. Electrophysiological recordings from dorsal root ganglia neurons confirm reduced sodium currents (IC₅₀ ~140 nM). Selectivity is verified by comparing effects on Nav1.7 and Nav1.9 isoforms using patch-clamp assays .

Q. How do structural modifications of the oxadiazole and furan rings influence bioactivity?

SAR studies show that:

  • 3,5-Dimethoxyphenyl on the oxadiazole enhances Nav1.8 affinity due to hydrophobic interactions.
  • Replacing the furan with a thiophene reduces potency by ~60%, indicating oxygen’s role in hydrogen bonding.
  • Adding electron-withdrawing groups (e.g., nitro) to the phenyl ring improves metabolic stability but reduces solubility .

Q. What methodologies resolve contradictions in reported analgesic efficacy across pain models?

Discrepancies between inflammatory (CFA) and neuropathic (SNL) pain models are addressed via:

  • Dose-response profiling : Higher doses (10 mg/kg, i.p.) are required for inflammatory pain.
  • Pharmacokinetic analysis : Poor blood-brain barrier penetration limits central effects.
  • Transcriptomic profiling : Nav1.8 expression variability across tissues explains model-specific responses .

Q. How is enzyme inhibition activity (e.g., LOX, BChE) systematically evaluated?

  • Lipoxygenase (LOX) inhibition : Spectrophotometric monitoring of linoleic acid oxidation at 234 nm.
  • Butyrylcholinesterase (BChE) inhibition : Ellman’s assay with IC₅₀ values compared to galantamine.
  • Negative controls (e.g., DMSO) and positive controls (e.g., NDGA for LOX) ensure assay validity .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-dependent neuropathic pain attenuation?

  • Two-way ANOVA with post-hoc Tukey tests for comparing mechanical allodynia (von Frey filaments) across dose groups.
  • EC₅₀ calculations using nonlinear regression (GraphPad Prism).
  • Power analysis (α=0.05, β=0.2) to determine cohort sizes (n=8–10 rats/group) .

Q. How are off-target effects minimized in sodium channel studies?

  • Selectivity panels : Screen against 50+ ion channels (e.g., TRPV1, Kv7.2) at 10 µM.
  • Computational docking : Predict binding to Nav1.8’s voltage-sensing domain (PDB: 6A95).
  • Metabolic profiling : CYP450 inhibition assays to rule out pharmacokinetic interactions .

Conflict Resolution in Published Data

Q. How to address discrepancies in reported IC₅₀ values for Navinhibition?

Variability arises from:

  • Assay conditions : Whole-cell vs. automated patch-clamp (e.g., IonWorks).
  • Cell lines : HEK293 vs. ND7/23 neurons.
  • Standardize protocols using ND7/23 cells and validate with positive controls (e.g., PF-01247324) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.